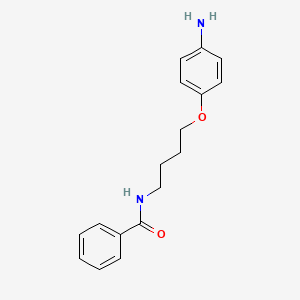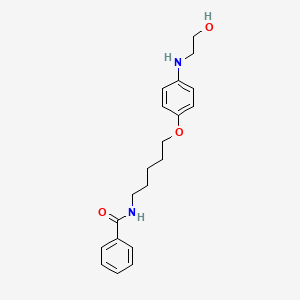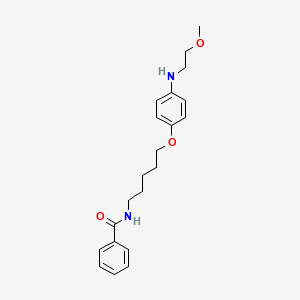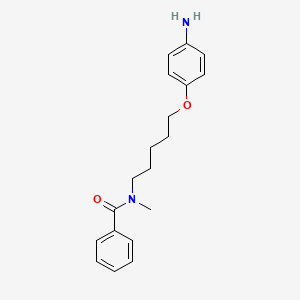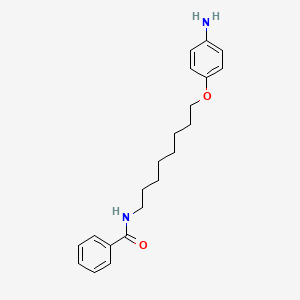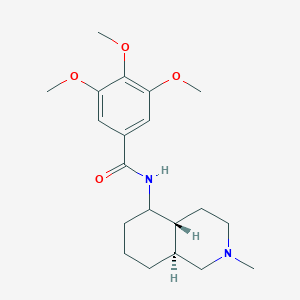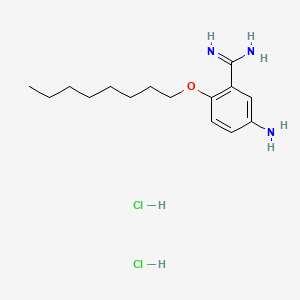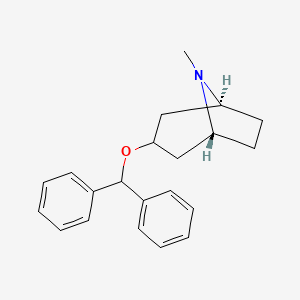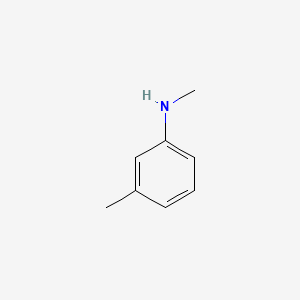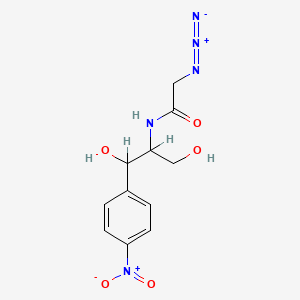
Azidamfenicol
Overview
Description
Scientific Research Applications
Azidamfenicol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in treating bacterial infections, particularly in ophthalmology.
Industry: Used in the production of other pharmaceuticals and as a research tool in drug development.
Safety and Hazards
Mechanism of Action
Azidamfenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This prevents the transfer of amino acids to the growing peptide chain, thereby inhibiting bacterial growth . The molecular targets include the L16 protein of the 50S ribosomal subunit .
Biochemical Analysis
Biochemical Properties
Azidamfenicol plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 23S rRNA component of the bacterial 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity of the bacterial ribosome . This interaction prevents the elongation of the protein chain, effectively halting bacterial growth. This compound interacts with various enzymes and proteins, including those involved in the bacterial ribosome, which is crucial for its antibacterial activity.
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, this leads to the cessation of growth and replication, ultimately resulting in cell death. The compound influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s inhibition of protein synthesis affects the production of essential proteins required for bacterial survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis . By preventing the elongation of the protein chain, this compound effectively halts bacterial protein synthesis, leading to the inhibition of bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects, with minimal adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, where the antibacterial efficacy of this compound plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, which involve oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways ensure the compound’s clearance and minimize potential toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and ribosomes, where it exerts its antibacterial effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and ribosomes of bacterial cells . The compound’s activity is closely associated with its localization to these compartments, where it inhibits protein synthesis. This compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective antibacterial action. The compound’s localization within the ribosomes is critical for its ability to disrupt bacterial protein synthesis and inhibit bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidamfenicol is synthesized through a series of chemical reactions starting from chloramphenicolThis is typically achieved through nucleophilic substitution reactions where the hydroxyl group of chloramphenicol is replaced by an azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azidamfenicol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azido group in this compound can be reduced to an amine group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted this compound compounds with different functional groups.
Comparison with Similar Compounds
Azidamfenicol is similar to other amphenicol antibiotics such as:
Chloramphenicol: Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Thiamphenicol: Similar mechanism of action but differs in its chemical structure and spectrum of activity.
Florfenicol: A fluorinated derivative with enhanced activity against certain bacterial strains.
properties
IUPAC Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160647 | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13838-08-9 | |
| Record name | Azidamfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidamfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azidamfenicol [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azidamfenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIDAMFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Azidamfenicol typically quantified in pharmaceutical formulations?
A: Derivative spectrophotometry has proven to be a successful method for quantifying this compound in complex mixtures, particularly in the presence of other drugs like Clotrimazole and Dexamethasone. This method relies on measuring the absorbance of light at specific wavelengths after the sample undergoes derivatization reactions. For instance, the second derivative of absorbance at 302 nm can be used to accurately determine this compound concentration even when formulated with other active ingredients. []
Q2: Can you provide an example of a documented allergic reaction to this compound?
A: Yes, a case study reported a 19-year-old male patient who developed contact dermatitis in the anogenital area after applying a topical cream containing both Clotrimazole and this compound. Subsequent patch testing confirmed the individual was sensitized to both of these active ingredients. This highlights the potential for allergic contact dermatitis as an adverse effect of this compound exposure. []
Q3: Are there any known bacterial enzymes capable of degrading this compound?
A: Recent research has identified bacterial dehydrogenases that can inactivate this compound through a two-step oxidation of the C3-hydroxyl group. These enzymes, found in both Gram-positive (e.g., Streptomyces sp.) and Gram-negative (e.g., Sphingobium sp.) bacteria, are believed to have evolved independently. This enzymatic degradation pathway contributes to the growing concern of antibiotic resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
